molecular formula C15H13BrN4O B141987 3-Bromo Nevirapine CAS No. 284686-21-1

3-Bromo Nevirapine

Cat. No. B141987
M. Wt: 345.19 g/mol
InChI Key: FOKLVNOONYNOIG-UHFFFAOYSA-N
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Description

Synthesis of Nevirapine and Its Derivatives

The synthesis of nevirapine, a non-nucleoside inhibitor of HIV-1 Reverse Transcriptase, has been optimized for large-scale production. The process involves the development of several synthetic methods, leading to the creation of nevirapine's major metabolite, which is further oxidized to form an aldehyde . Additionally, the synthesis of five major metabolites of nevirapine has been described, which were identified through in vitro studies using human liver microsomes . These studies provide a comprehensive understanding of the metabolic pathways of nevirapine and its derivatives.

Molecular Structure Analysis

While the specific molecular structure analysis of 3-Bromo Nevirapine is not directly detailed in the provided papers, the synthesis of nevirapine derivatives, including the use of the Ullmann reaction to create enantiomeric 3-deaza-1',6'-isoneplanocin and its 3-bromo analogue, has been reported . These compounds have shown significant antiviral activity against various viruses, indicating the potential for structural modifications to enhance nevirapine's therapeutic efficacy.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of nevirapine and its derivatives are crucial for understanding their pharmacological properties. The oxidation of nevirapine's major metabolite to an aldehyde and the synthesis of five metabolites demonstrate the compound's reactivity and potential for further chemical modifications. The Ullmann reaction used to synthesize the 3-bromo analogue of nevirapine is an example of how chemical reactions can be employed to create derivatives with potentially improved or broadened therapeutic effects.

Physical and Chemical Properties Analysis

The physical and chemical properties of nevirapine derivatives are essential for their function as antiviral agents. One derivative, in particular, bearing an isoniazid moiety, exhibited potent antiviral activity with a high selectivity index and also showed significant inhibition against Mycobacterium tuberculosis . Another compound demonstrated potent antibacterial activity against various pathogenic bacteria . These findings suggest that the physical and chemical properties of nevirapine derivatives, such as solubility, stability, and reactivity, are critical for their effectiveness against HIV/AIDS and related opportunistic infections.

Scientific Research Applications

Synthesis and Characterization in Drug Development

3-Bromo Nevirapine, a derivative of Nevirapine, is involved in various research studies focusing on its synthesis and characterization. One study details the continuous synthesis of a nicotinonitrile precursor to Nevirapine, emphasizing the potential for lower-cost production of Nevirapine, which is a critical drug for HIV treatment (Longstreet et al., 2013). This research highlights the exploration of efficient and cost-effective synthesis methods for Nevirapine and its derivatives.

Mechanistic Studies of Drug Metabolism and DNA Interaction

Another significant area of research is understanding the metabolism of Nevirapine and its interactions with DNA. A study by Antunes et al. (2008) synthesized DNA adducts from Nevirapine to investigate its reactivity with deoxynucleosides and DNA. This research provides insights into the metabolic pathways and potential genotoxicity of Nevirapine, which is crucial for understanding the safety and efficacy of the drug (Antunes et al., 2008).

Drug-Induced Toxicity and Adverse Reactions

Research into the biotransformation of Nevirapine and its association with toxicity is another critical area. Marinho et al. (2014) explored the sex differences in Nevirapine biotransformation, which might be a factor in drug-induced toxicity. This study contributes to understanding the differential effects of the drug across genders and can help in personalizing treatment approaches (Marinho et al., 2014).

Pharmacokinetics and Drug Efficacy

The pharmacokinetics of Nevirapine and its metabolites have also been extensively studied. For instance, Fan-Havard et al. (2013) assessed the pharmacokinetics of Nevirapine phase I metabolites, contributing to a better understanding of the drug's efficacy and potential toxicity. This kind of research is crucial for optimizing dosage and reducing adverse effects (Fan-Havard et al., 2013).

Safety And Hazards

Nevirapine is harmful if swallowed . It’s recommended to wash face, hands, and any exposed skin thoroughly after handling and not to eat, drink, or smoke when using this product .

Future Directions

Nevirapine-based regimens may be considered for first-line treatment of HIV-infected adults, due to their comparable efficacy to the other currently recommended initial antiretroviral therapies . Furthermore, 3-bromo-isoxazoline derivatives, which include 3-Bromo Nevirapine, have shown potential in inhibiting GAPDH enzyme in PDAC cells, triggering autophagy and apoptotic cell death .

properties

IUPAC Name

6-bromo-2-cyclopropyl-7-methyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3,5,7,12,14-hexaen-10-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13BrN4O/c1-8-11(16)7-18-14-12(8)19-15(21)10-3-2-6-17-13(10)20(14)9-4-5-9/h2-3,6-7,9H,4-5H2,1H3,(H,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOKLVNOONYNOIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=NC=C1Br)N(C3=C(C=CC=N3)C(=O)N2)C4CC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13BrN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80443572
Record name 3-Bromo Nevirapine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80443572
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

345.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo Nevirapine

CAS RN

284686-21-1
Record name 3-Bromo Nevirapine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80443572
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
E Hicks, S Kandel, J Lampe - The FASEB Journal, 2021 - Wiley Online Library
Nevirapine (NVP), a non‐nucleoside HIV reverse transcriptase (RT) inhibitor, is generally a well‐tolerated drug. However, certain toxicological issues have been reported, including …
Number of citations: 0 faseb.onlinelibrary.wiley.com
KG Grozinger, DP Byrne, LJ Nummy… - Journal of …, 2000 - Wiley Online Library
… hydride in pyridine at 110 С gave 3-bromo-nevirapine 16 in 92% yield. The use of diglyme in this reaction lead to significant debromination resulting in the isolation of nevirapine (1). A …
Number of citations: 32 onlinelibrary.wiley.com

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